5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide
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Overview
Description
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the 3,4-dihydroxyphenyl group in this compound adds to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of thiophene derivatives, including 5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide, can be achieved through various synthetic routes. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfonic acids, while reduction can yield thiol derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, the compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research .
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, thiophene-based sulfonamides are known to inhibit carbonic anhydrase isoenzymes by binding to the active site of the enzyme . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. The sulfonamide and thiophene moieties play a crucial role in the compound’s inhibitory properties .
Comparison with Similar Compounds
5-(3,4-Dihydroxyphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as 4,5-dichlorothiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide . These compounds share similar structural features but differ in their specific substituents, which can influence their biological activity and therapeutic potential. The presence of the 3,4-dihydroxyphenyl group in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C10H9NO4S2 |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO4S2/c11-17(14,15)10-4-3-9(16-10)6-1-2-7(12)8(13)5-6/h1-5,12-13H,(H2,11,14,15) |
InChI Key |
PAVSLQRCQNIELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)S(=O)(=O)N)O)O |
Origin of Product |
United States |
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